![molecular formula C22H27ClN4O2 B2812363 N1-(3-chloro-2-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049509-60-5](/img/structure/B2812363.png)
N1-(3-chloro-2-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
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Description
N1-(3-chloro-2-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, also known as OPC-14523, is a novel compound that has been studied for its potential use in the treatment of various neurological disorders.
Scientific Research Applications
- Pinacol Boronic Esters : This compound serves as a valuable building block in organic synthesis. While protocols for functionalizing deboronation of alkyl boronic esters are well-established, protodeboronation remains less explored. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
- Asymmetric Reductive Coupling : The compound has been involved in the synthesis of anti-depressant molecules. Asymmetric reductive coupling of benzaldehyde with a nitrone precursor yields a key diastereomer with high enantiomeric excess. Subsequent dehydroxylation of the hydroxyamino alcohol product produces the desired anti-depressant molecule .
- Benzamides : The compound falls under the category of benzamides in the Chemical Entities of Biological Interest (ChEBI) database. ChEBI is a freely available dictionary of small chemical compounds, providing valuable information for researchers and scientists .
Organic Synthesis and Catalysis
Anti-Depressant Molecules
Chemical Entities of Biological Interest (ChEBI)
properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O2/c1-17-19(23)9-5-10-20(17)25-22(29)21(28)24-11-6-12-26-13-15-27(16-14-26)18-7-3-2-4-8-18/h2-5,7-10H,6,11-16H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWOSANXWAYQIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-2-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide |
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